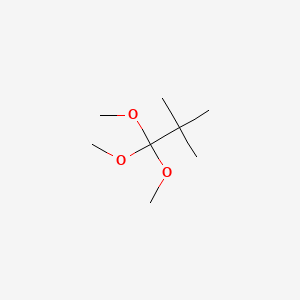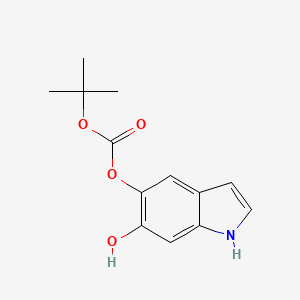
tert-butyl (6-hydroxy-1H-indol-5-yl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (6-hydroxy-1H-indol-5-yl) carbonate is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl carbonate group attached to the 6-hydroxy position of the indole ring. The indole nucleus is known for its biological activity and is a core structure in many drugs and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-hydroxy-1H-indol-5-yl) carbonate typically involves the protection of the hydroxyl group on the indole ring. One common method is the reaction of 6-hydroxyindole with tert-butyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (6-hydroxy-1H-indol-5-yl) carbonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: The tert-butyl carbonate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the tert-butyl carbonate group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the indole ring can produce a dihydroindole derivative .
Aplicaciones Científicas De Investigación
Tert-butyl (6-hydroxy-1H-indol-5-yl) carbonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl (6-hydroxy-1H-indol-5-yl) carbonate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, influencing biological pathways. The tert-butyl carbonate group can enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug development .
Comparación Con Compuestos Similares
Similar Compounds
6-tert-Butyl-1H-indol-5-yl thiocyanate: Similar structure but with a thiocyanate group instead of a carbonate group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another indole derivative with different functional groups.
Uniqueness
Tert-butyl (6-hydroxy-1H-indol-5-yl) carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl carbonate group provides stability and potential for further functionalization, making it a versatile compound in research and development .
Propiedades
Fórmula molecular |
C13H15NO4 |
|---|---|
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
tert-butyl (6-hydroxy-1H-indol-5-yl) carbonate |
InChI |
InChI=1S/C13H15NO4/c1-13(2,3)18-12(16)17-11-6-8-4-5-14-9(8)7-10(11)15/h4-7,14-15H,1-3H3 |
Clave InChI |
GNVXXSOTJOGSIR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)OC1=C(C=C2C(=C1)C=CN2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride](/img/structure/B12946429.png)

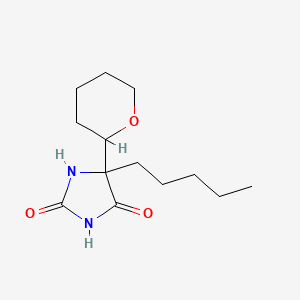

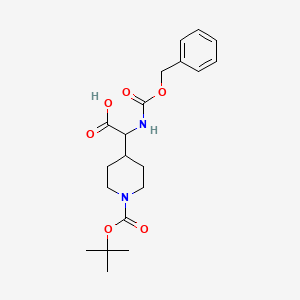
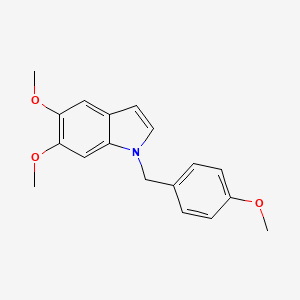
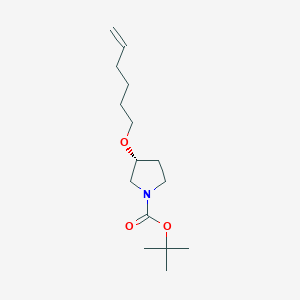
![6,8-Dichloroimidazo[1,5-a]pyrazine](/img/structure/B12946461.png)
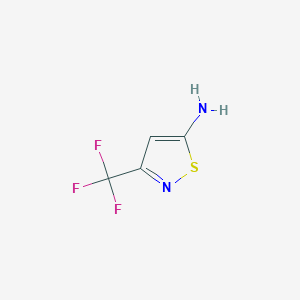
![tert-Butyl (3aS,7aS)-5-methyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12946474.png)
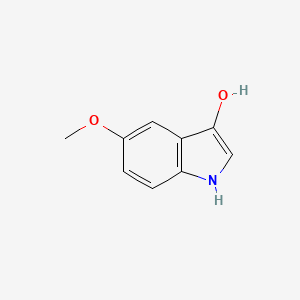

![7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12946496.png)
